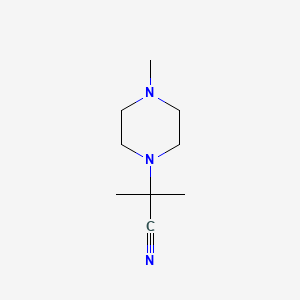
2-(2-(3,5-Dimethoxybenzamido)thiazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3,5-Dimethoxybenzamido)thiazol-4-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,5-dimethoxybenzamido group attached to the thiazole ring, which is further connected to an acetic acid moiety. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,5-Dimethoxybenzamido)thiazol-4-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. For instance, 2-aminothiazole can be synthesized from thiourea and α-bromoacetophenone under basic conditions.
Attachment of the 3,5-Dimethoxybenzamido Group: The 3,5-dimethoxybenzamido group can be introduced via an amide coupling reaction. This involves reacting 3,5-dimethoxybenzoic acid with the thiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety, potentially converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Aplicaciones Científicas De Investigación
2-(2-(3,5-Dimethoxybenzamido)thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(3,5-Dimethoxybenzamido)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and the benzamido group are key structural features that enable the compound to bind to active sites of enzymes, thereby inhibiting their activity. This can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercapto-4-methyl-5-thiazoleacetic acid: This compound shares the thiazole ring structure but differs in the substituents attached to the ring.
2-Aminothiazoleacetic acid: Similar thiazole ring structure with an amino group instead of the benzamido group.
3,5-Dimethoxybenzoic acid: Shares the 3,5-dimethoxybenzamido group but lacks the thiazole ring.
Uniqueness
2-(2-(3,5-Dimethoxybenzamido)thiazol-4-yl)acetic acid is unique due to the combination of the thiazole ring and the 3,5-dimethoxybenzamido group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-20-10-3-8(4-11(6-10)21-2)13(19)16-14-15-9(7-22-14)5-12(17)18/h3-4,6-7H,5H2,1-2H3,(H,17,18)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZPIYLPDMXKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-bromobenzamide](/img/structure/B2732170.png)





![(8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B2732180.png)
![Ethyl 3-amino-2-[(3-chlorophenyl)carbamoyl]-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2732182.png)
![3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole](/img/structure/B2732183.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2732184.png)

